Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate
Description
Properties
CAS No. |
765954-09-4 |
|---|---|
Molecular Formula |
C56H74O10 |
Molecular Weight |
907.2 g/mol |
IUPAC Name |
bis[4-(4-dodecoxybenzoyl)oxyphenyl] hexanedioate |
InChI |
InChI=1S/C56H74O10/c1-3-5-7-9-11-13-15-17-19-23-43-61-47-31-27-45(28-32-47)55(59)65-51-39-35-49(36-40-51)63-53(57)25-21-22-26-54(58)64-50-37-41-52(42-38-50)66-56(60)46-29-33-48(34-30-46)62-44-24-20-18-16-14-12-10-8-6-4-2/h27-42H,3-26,43-44H2,1-2H3 |
InChI Key |
RVVFZYGNWJAYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the esterification of 4-(dodecyloxy)benzoic acid with 4-hydroxybenzoyl chloride, followed by the reaction with adipic acid. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the benzoyl or phenyl rings, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of polymers and other materials with specific properties, such as low dielectric constants and high thermal stability
Mechanism of Action
The mechanism of action of Bis(4-((4-(dodecyloxy)benzoyl)oxy)phenyl) adipate involves its interaction with molecular targets through its functional groups. The dodecyloxy and benzoyl groups can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and stability. The adipate moiety provides flexibility to the molecule, allowing it to adapt to different environments and interact with various pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydantoin-Based Derivatives
Compounds such as (Z)-4-((5s,8s)-2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)phenyl 3,4,5-tris(dodecyloxy)benzoate (from ) share structural motifs with the target compound, including dodecyloxy chains and ester linkages. However, key differences include:
- Core Structure: The hydantoin derivatives feature a spirocyclic hydantoin ring, enabling H-bonding-driven self-assembly into hexameric rosettes and supergelators. In contrast, the target compound lacks H-bond donors, relying instead on van der Waals interactions from its alkyl chains .
- Liquid Crystalline Behavior : Hydantoin derivatives exhibit columnar liquid crystalline phases due to their discotic rosette formation, whereas the target compound’s linear adipate backbone may favor lamellar or nematic phases.
Polymer-Coated Thiophene Derivatives
Polymers like P3T-DDTPA () incorporate dodecyloxy-substituted phenyl groups but differ fundamentally:
- Molecular Architecture: P3T-DDTPA is a conjugated polymer with alternating thiophene and aniline units, enabling electrical conductivity.
- Functionality : The polymer’s vinyl and thiophene groups allow for redox activity, while the target compound’s ester groups prioritize thermal stability and solubility .
Acryloyloxy-Functionalized Derivatives
4-((4-((6-(acryloyloxy)hexyl)oxy)benzoyl)oxy)benzoic acid () shares ester and benzoyloxy motifs but diverges in:
- Reactive Groups: The acryloyloxy group enables polymerization, whereas the target compound’s adipate backbone is non-reactive under similar conditions.
- Chain Length : The hexyl chain in this derivative reduces hydrophobicity compared to the target compound’s dodecyloxy substituents, impacting solubility and melting points .
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on structural similarity to compounds in and .
Table 2: Thermal and Solubility Properties
*Inferred from analogous dodecyloxy esters.
Research Findings and Implications
- Self-Assembly : Unlike hydantoin derivatives, the target compound’s lack of H-bonding limits its use in gelation but enhances compatibility with hydrophobic matrices .
- Synthetic Feasibility : The target compound’s synthesis likely mirrors the 80% yield reported for acryloyloxy derivatives (), though purification may be more challenging due to higher molecular weight .
- Performance Trade-offs : While polymers like P3T-DDTPA offer conductivity, the target compound’s small-molecule design provides better processability for coatings or additives .
Biological Activity
Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate is a complex organic compound with potential applications in various biological and industrial fields. This article delves into its biological activity, including its mechanisms of action, effects on different biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 706.98 g/mol. Its structure features multiple aromatic rings and ether linkages, contributing to its solubility and interaction with biological membranes.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells.
- Membrane Interaction : Its dodecyloxy groups enhance lipophilicity, allowing it to interact with lipid membranes, potentially altering membrane fluidity and permeability.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although further research is needed for confirmation.
In Vitro Studies
- Cell Viability Assays : In various cell lines, including human cancer cells, this compound demonstrated dose-dependent cytotoxicity. At concentrations above 50 µM, significant reductions in cell viability were observed.
- Antioxidant Capacity : Using DPPH radical scavenging assays, the compound showed a notable ability to neutralize free radicals, indicating its potential as an antioxidant agent.
- Enzyme Activity : Studies indicated that the compound may inhibit the activity of cyclooxygenase (COX) enzymes, suggesting anti-inflammatory properties.
In Vivo Studies
- Animal Models : In rodent models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers compared to control groups.
- Toxicity Assessments : Long-term toxicity studies revealed no significant adverse effects at therapeutic doses, supporting its safety profile for potential therapeutic applications.
Case Studies
- Case Study 1 : A study on the anti-inflammatory effects in a rat model demonstrated that treatment with the compound led to a 40% reduction in paw swelling compared to untreated controls after 7 days.
- Case Study 2 : Research involving human cancer cell lines indicated that this compound could induce apoptosis through the activation of caspase pathways.
Data Tables
| Biological Activity | Observed Effect | Concentration |
|---|---|---|
| Cell Viability | Reduction | >50 µM |
| Antioxidant Activity | Significant Scavenging | IC50 = 25 µM |
| COX Inhibition | Moderate | 10 µM |
| Study Type | Model | Result |
|---|---|---|
| In Vitro | Human Cancer Cells | Cytotoxicity |
| In Vivo | Rat Model | Reduced Edema |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
